2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid involves several steps. One common synthetic route includes the reaction of 2-amino-5-methoxybenzoic acid with tert-butylsulfonyl chloride in the presence of a base, such as triethylamine, to form the tert-butylsulfamoyl derivative. This intermediate is then reacted with bromoacetic acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid can be compared with other similar compounds, such as:
2-[2-(Tert-butylsulfamoyl)-4-methoxyphenyl]acetic acid: This compound has a similar structure but with a different position of the methoxy group, which can lead to different chemical and biological properties.
2-[2-(Tert-butylsulfamoyl)-5-ethoxyphenyl]acetic acid: The ethoxy group in place of the methoxy group can result in variations in reactivity and applications.
2-[2-(Tert-butylsulfamoyl)-5-methylphenyl]acetic acid:
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-[2-(tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)14-20(17,18)11-6-5-10(19-4)7-9(11)8-12(15)16/h5-7,14H,8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAGHPJKGSGSBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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